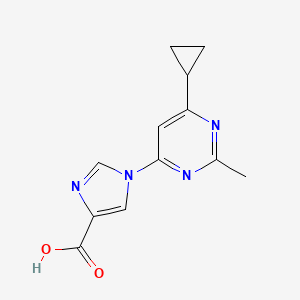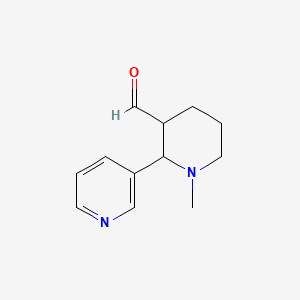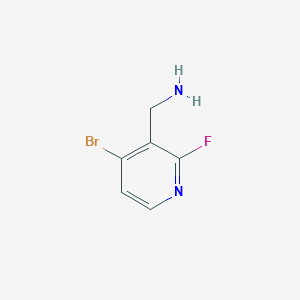
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-メチルピペリジン-4-イル)-3-(ピリジン-3-イル)-1,2,4-オキサジアゾールは、そのユニークな構造特性と潜在的な用途により、科学研究のさまざまな分野で関心を集めている複素環式化合物です。この化合物は、化学反応における安定性と多様性で知られる1,2,4-オキサジアゾール環を特徴としています。
準備方法
合成経路と反応条件
5-(4-メチルピペリジン-4-イル)-3-(ピリジン-3-イル)-1,2,4-オキサジアゾールの合成は、通常、適切な前駆体を制御された条件下で環化することによって行われます。一般的な方法の1つは、オキシ塩化リン(POCl3)などの脱水剤の存在下、4-メチルピペリジンをピリジン-3-カルボン酸ヒドラジドと反応させることです。反応は還流条件下で行われ、オキサジアゾール環が形成されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応器と自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
5-(4-メチルピペリジン-4-イル)-3-(ピリジン-3-イル)-1,2,4-オキサジアゾールは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に参加することができ、ここでオキサジアゾール環上の官能基は他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下、アミンまたはチオールなどの求核剤。
形成される主な生成物
酸化: 追加の酸素含有官能基を持つオキサジアゾール誘導体の形成。
還元: 水素化された官能基を持つ還元されたオキサジアゾール誘導体の形成。
置換: 元のものを置き換える新しい官能基を持つ置換されたオキサジアゾール誘導体の形成。
科学研究の応用
5-(4-メチルピペリジン-4-イル)-3-(ピリジン-3-イル)-1,2,4-オキサジアゾールは、以下を含む科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌性、抗真菌性、抗ウイルス性などの生物活性分子としての可能性について調査されています。
医学: がんや神経疾患など、さまざまな疾患の治療における治療薬としての可能性について探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
5-(4-メチルピペリジン-4-イル)-3-(ピリジン-3-イル)-1,2,4-オキサジアゾールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節して、さまざまな生物学的効果をもたらす可能性があります。たとえば、疾患の進行に関与する特定の酵素の活性を阻害したり、有益な細胞応答を誘発する受容体を活性化したりする可能性があります。
類似の化合物との比較
類似の化合物
- 5-(4-メチルピペリジン-4-イル)-3-(ピリジン-2-イル)-1,2,4-オキサジアゾール
- 5-(4-メチルピペリジン-4-イル)-3-(ピリジン-4-イル)-1,2,4-オキサジアゾール
- 5-(4-メチルピペリジン-4-イル)-3-(ピリジン-3-イル)-1,3,4-オキサジアゾール
独自性
5-(4-メチルピペリジン-4-イル)-3-(ピリジン-3-イル)-1,2,4-オキサジアゾールは、オキサジアゾール環における特定の置換パターンにより、その化学反応性と生物活性に影響を与える可能性があるため、ユニークです。4-メチルピペリジニル基とピリジニル基の存在は、さまざまな用途で貴重な化合物にする、独特の立体および電子特性を提供します。
類似化合物との比較
Similar Compounds
- 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-(4-Methylpiperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,3,4-oxadiazole
Uniqueness
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperidinyl and pyridinyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
5-(4-methylpiperidin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H16N4O/c1-13(4-7-14-8-5-13)12-16-11(17-18-12)10-3-2-6-15-9-10/h2-3,6,9,14H,4-5,7-8H2,1H3 |
InChIキー |
VFDYZFACSWWGIW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNCC1)C2=NC(=NO2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)
![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)
![2-Chloro-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11786178.png)


![2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11786190.png)
![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)



![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)
